molecular formula C14H23NO B14902049 n-(4-Isopropylbenzyl)-3-methoxypropan-1-amine

n-(4-Isopropylbenzyl)-3-methoxypropan-1-amine

Cat. No.: B14902049
M. Wt: 221.34 g/mol
InChI Key: BFZAFYFFGLGAAP-UHFFFAOYSA-N
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Description

N-(4-Isopropylbenzyl)-3-methoxypropan-1-amine is an organic compound that belongs to the class of amines It features a benzyl group substituted with an isopropyl group at the para position and a methoxypropanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Isopropylbenzyl)-3-methoxypropan-1-amine typically involves the reaction of 4-isopropylbenzyl chloride with 3-methoxypropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Isopropylbenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-Isopropylbenzyl)-3-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Isopropylbenzyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N-(4-Isopropylbenzyl)-3-methoxypropan-1-amine can be compared with other similar compounds, such as:

    N-(4-Isopropylbenzyl)-N-(4-methoxyphenyl)amine: Similar structure but with an additional methoxy group on the benzene ring.

    4-Isopropylbenzyl alcohol: Lacks the amine group and has a hydroxyl group instead.

    4-Isopropylbenzyl chloride: Precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

3-methoxy-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine

InChI

InChI=1S/C14H23NO/c1-12(2)14-7-5-13(6-8-14)11-15-9-4-10-16-3/h5-8,12,15H,4,9-11H2,1-3H3

InChI Key

BFZAFYFFGLGAAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCCCOC

Origin of Product

United States

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